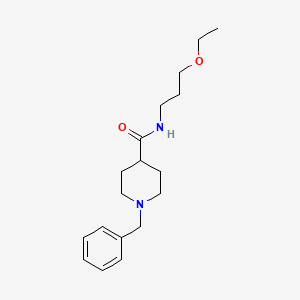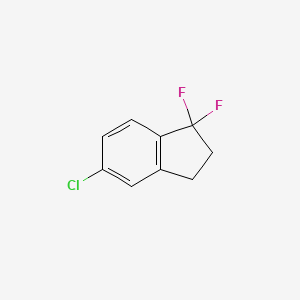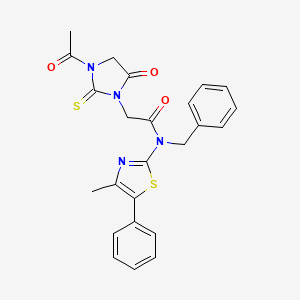![molecular formula C17H15N3O4 B15148947 N-[2-benzo[1,3]dioxol-5-yl-1-(hydrazinecarbonyl)ethenyl]benzamide](/img/structure/B15148947.png)
N-[2-benzo[1,3]dioxol-5-yl-1-(hydrazinecarbonyl)ethenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzodioxole moiety and a hydrazinecarbonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzodioxole moiety allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzodioxole oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or alkylated benzodioxole derivatives.
Applications De Recherche Scientifique
N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE can be compared with other similar compounds, such as:
N-[(1Z)-2-(2H-1,3-benzodioxol-5-yl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]-2-methoxybenzamide: Similar structure but with a methoxy group, which may alter its biological activity.
N-[(1Z)-2-(2H-1,3-benzodioxol-5-yl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]-4-chlorobenzamide: Contains a chlorine atom, which can influence its reactivity and interactions with biological targets.
The uniqueness of N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H15N3O4 |
|---|---|
Poids moléculaire |
325.32 g/mol |
Nom IUPAC |
N-[1-(1,3-benzodioxol-5-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C17H15N3O4/c18-20-17(22)13(19-16(21)12-4-2-1-3-5-12)8-11-6-7-14-15(9-11)24-10-23-14/h1-9H,10,18H2,(H,19,21)(H,20,22) |
Clé InChI |
AHZWQXDBNQITOQ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B15148869.png)
![5-bromo-N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide](/img/structure/B15148878.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15148880.png)
![N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15148893.png)
![5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B15148900.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine](/img/structure/B15148902.png)
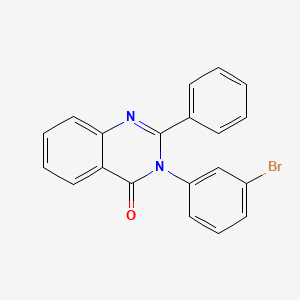
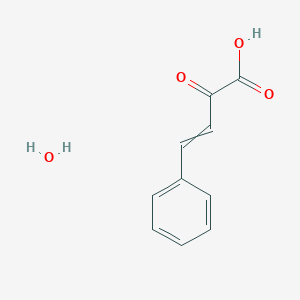
![N'-[(4-methoxyphenyl)carbonyl]-5-phenoxy-1H-indole-2-carbohydrazide](/img/structure/B15148914.png)
![6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B15148927.png)
![2-({3-Methoxy-1-[4-(methylsulfanyl)phenyl]-3-oxopropyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B15148936.png)
